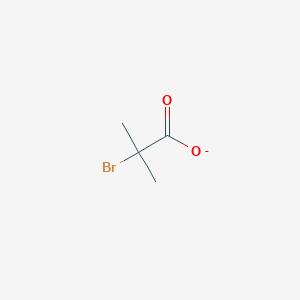

2-Bromo-2-methylpropanoate

Descripción

Foundational Significance in Controlled Radical Polymerization

The primary significance of 2-bromo-2-methylpropanoate esters lies in their role as initiators for Atom Transfer Radical Polymerization (ATRP), a robust and versatile CRP technique. researchgate.net In a typical ATRP process, the carbon-bromine bond of the initiator is reversibly cleaved by a transition metal complex, commonly a copper(I) halide complexed with a nitrogen-based ligand, to generate a propagating radical. This process establishes a dynamic equilibrium between a low concentration of active propagating radicals and a high concentration of dormant species (the polymer chains capped with a bromine atom). This equilibrium minimizes termination reactions, allowing for the controlled growth of polymer chains. researchgate.net

The versatility of this compound initiators is further demonstrated by their application in other CRP methods, such as metal-free ATRP, where an organic photocatalyst is used to activate the initiator under UV irradiation. scielo.br Moreover, derivatives of this compound have been designed to act as bifunctional or heterofunctional initiators, capable of initiating multiple types of polymerization simultaneously or sequentially. For instance, a compound containing both a this compound group and a stable nitroxide radical (like TEMPO) can facilitate a hybrid Atom Transfer Nitroxide Radical Polymerization (ATNRP). rsc.org

The effectiveness of these initiators is critical for producing a wide array of polymers from various monomers, including styrenes, (meth)acrylates, and acrylamides. The choice of the ester group (e.g., methyl, ethyl) can also be tailored to impart specific end-group functionalities to the resulting polymer. lookchem.com

Role in the Synthesis of Advanced Polymeric Materials and Architectures

The control afforded by this compound initiators in CRP has enabled the synthesis of a vast range of advanced polymeric materials with complex architectures. These materials often exhibit unique properties and have applications in diverse fields, from biomedicine to electronics.

Star Polymers: Multi-functional initiators containing multiple this compound groups can be used to simultaneously grow multiple polymer arms from a central core, resulting in star-shaped polymers. researchgate.net For example, a trifunctional initiator, tris(ethyl 2-bromo-2-methylpropionate)amine, has been successfully used to synthesize 3-arm star poly(methyl methacrylate). researchgate.net Miktoarm star polymers, which have chemically distinct arms, can also be synthesized using initiators that possess different types of initiating sites. itu.edu.trepa.gov

Graft Copolymers: These copolymers consist of a main polymer backbone with polymeric side chains. One common strategy involves the synthesis of a macroinitiator, a polymer chain containing initiating sites along its backbone. For instance, a brominated poly(ε-caprolactone) can be prepared by copolymerizing ε-caprolactone with a cyclic ester bearing a 2-bromo-2-methylpropionate group. This macroinitiator can then be used to initiate the polymerization of another monomer, such as methyl methacrylate (B99206), to form a graft copolymer. mdpi.comacs.org This "grafting from" approach allows for the creation of densely grafted polymer brushes.

Polymer Brushes: By immobilizing a this compound initiator onto a surface, it is possible to grow polymer chains directly from that surface, creating a dense layer of end-tethered polymers known as a polymer brush. nih.govcmu.edu This surface modification technique is crucial for altering the properties of materials, such as wettability, biocompatibility, and adhesion. For example, poly(N-isopropylacrylamide) brushes have been grown from poly(methyl methacrylate) surfaces to create thermoresponsive interfaces. nih.gov

Below is a table summarizing the synthesis of various polymer architectures using this compound-based initiators.

| Polymer Architecture | Initiator Type | Monomers | Key Features |

| Star Polymer | Trifunctional this compound | Methyl methacrylate | 3-arm star polymer with controlled molecular weight. researchgate.net |

| Miktoarm Star Polymer | Dual initiator with ROP and ATRP sites | ε-caprolactone, tert-butyl acrylate (B77674) | AB2-type star polymer with distinct arms. itu.edu.tr |

| Graft Copolymer | Brominated poly(ε-caprolactone) macroinitiator | Methyl methacrylate | Polyester (B1180765) backbone with poly(methyl methacrylate) grafts. mdpi.comacs.org |

| Polymer Brush | Surface-immobilized N-hydroxysuccinimidyl-2-bromo-2-methylpropionate | N-isopropylacrylamide | Thermoresponsive polymer layer on a PMMA surface. nih.gov |

| Cyclic-Brush Polymer | Prop-2-ynyl this compound | Styrene (B11656) derivatives | Cyclic polymer precursor for further functionalization. rsc.org |

Historical Development and Evolution of its Applications

The widespread use of this compound and its esters is intrinsically linked to the advent and refinement of controlled radical polymerization techniques, which gained significant momentum in the late 20th century. While the synthesis of such alpha-brominated esters was known earlier, their potential as highly efficient initiators was fully realized with the development of ATRP in the mid-1990s.

Early research in the late 1990s and early 2000s focused on establishing the fundamental principles of using these initiators in ATRP to control the polymerization of various vinyl monomers. A key milestone was the synthesis of γ-(2-bromo-2-methylpropionyl)-ε-caprolactone in 1999, an "inimer" that could act as both an initiator for CRP and a monomer for ring-opening polymerization, opening new avenues for creating complex polymer architectures like comb polymers. tandfonline.comfigshare.com

Over the years, the application of this compound initiators has evolved from the synthesis of simple linear polymers to the fabrication of highly complex and functional materials. Research has expanded to include their use in combination with other polymerization techniques, such as ring-opening polymerization (ROP), to create novel block and graft copolymers. acs.org The development of functional initiators, for example, those containing alkyne or azide (B81097) groups, has further broadened their utility by allowing for post-polymerization modifications via "click" chemistry. researchgate.net More recent advancements include their use in metal-free ATRP systems and in the synthesis of sophisticated architectures like miktoarm star polymers and cyclic-brush polymers for applications in nanomedicine and advanced materials. scielo.brrsc.orgmdpi.comnih.gov The synthesis of a dicationic monoradical dual initiator for producing A(2)B type miktoarm star copolymers showcases the continued innovation in designing initiators based on the this compound scaffold. epa.gov

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C4H6BrO2- |

|---|---|

Peso molecular |

165.99 g/mol |

Nombre IUPAC |

2-bromo-2-methylpropanoate |

InChI |

InChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7)/p-1 |

Clave InChI |

XXSPGBOGLXKMDU-UHFFFAOYSA-M |

SMILES canónico |

CC(C)(C(=O)[O-])Br |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Bromo 2 Methylpropanoate

Established Synthetic Routes to 2-Bromo-2-methylpropanoate Derivatives

The preparation of simple alkyl 2-bromo-2-methylpropanoates typically follows well-established organic chemistry principles, primarily involving esterification of the corresponding carboxylic acid or direct bromination of a suitable precursor.

A common and straightforward method for synthesizing various this compound esters is through the esterification of 2-bromo-2-methylpropionic acid (also known as 2-bromoisobutyric acid). innospk.comguidechem.com This acid-catalyzed reaction involves treating the carboxylic acid with an appropriate alcohol. innospk.com For instance, the synthesis of isopropyl this compound is achieved by reacting 2-bromoisobutyric acid with isopropanol. innospk.com Similarly, methyl 2-bromo-2-methylpropionate is produced through the esterification of 2-bromo-2-methylpropionic acid with methanol. chemicalbook.com

These reactions are versatile, allowing for the preparation of a wide range of alkyl esters by selecting the corresponding alcohol. The general reaction is depicted below:

Reaction Scheme:

(CH₃)₂C(Br)COOH + R-OH ⇌ (CH₃)₂C(Br)COOR + H₂O

The table below summarizes the synthesis of common this compound esters via this method.

| Product | Precursor Acid | Alcohol | CAS Number |

| Methyl this compound | 2-Bromo-2-methylpropionic acid | Methanol | 23426-63-3 |

| Ethyl this compound | 2-Bromo-2-methylpropionic acid | Ethanol (B145695) | 600-00-0 |

| Isopropyl this compound | 2-Bromo-2-methylpropionic acid | Isopropanol | 51368-55-9 |

This method is widely employed due to the commercial availability of 2-bromo-2-methylpropionic acid and the simplicity of the esterification process. chemicalbook.comsigmaaldrich.com

Direct bromination offers an alternative route to this compound derivatives. This approach involves the introduction of a bromine atom at the α-position of a suitable precursor, such as an ester or the corresponding non-brominated acid followed by esterification. For example, 2-bromo-2-methylpropionic acid can be synthesized by the bromination of 2-methylpropionic acid (isobutyric acid) using a brominating agent like N-bromosuccinimide (NBS) or bromine. guidechem.com While direct bromination of an ester like methyl isobutyrate is conceivable, the bromination of the parent carboxylic acid is a more commonly documented precursor step. guidechem.com

Selective bromination at the α-position is a key consideration in these syntheses. For instance, the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium has been shown to yield 2-(4-bromophenyl)-2-methylpropanoic acid, highlighting the influence of reaction conditions on selectivity. google.com

A general representation of the bromination of the precursor acid is as follows:

Reaction Scheme:

(CH₃)₂CHCOOH + Br₂ → (CH₃)₂C(Br)COOH + HBr

The resulting 2-bromo-2-methylpropionic acid is then esterified as described in the previous section.

Advanced Synthetic Strategies for Functionalized this compound Initiators

The versatility of ATRP has driven the development of this compound-based initiators bearing additional functional groups. These functionalities allow for the synthesis of polymers with specific end-groups, which can be used for further reactions, such as "click" chemistry, or for creating block copolymers and other complex architectures. sigmaaldrich.comsigmaaldrich.com

Azide-functionalized initiators are highly valuable for their ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" chemistry reaction. sigmaaldrich.com The synthesis of these initiators can be achieved through a few primary routes. One common method involves the nucleophilic substitution of the terminal bromine atom of a polymer chain prepared by ATRP with an azide (B81097) source, such as azidotrimethylsilane (B126382) or sodium azide. sigmaaldrich.comgoogle.com

Alternatively, an initiator containing an azide group can be synthesized prior to polymerization. This involves starting with a molecule that contains both a hydroxyl group and an azide, or a group that can be converted to an azide, and then esterifying it with 2-bromo-2-methylpropionyl bromide. For example, 3-azidopropanol can be reacted with 2-bromo-2-methylpropionyl bromide to yield 3-azidopropyl this compound.

The table below outlines a representative synthesis of an azide-functionalized initiator.

| Initiator | Precursors | Key Reaction Type |

| 3-Azidopropyl this compound | 3-Azidopropanol, 2-Bromo-2-methylpropionyl bromide | Esterification |

This approach allows for the direct incorporation of an azide group at the initiating end of the polymer chain. researchgate.net

Similar to their azide-functionalized counterparts, alkyne-functionalized initiators are designed for use in CuAAC click chemistry. sigmaaldrich.com A prevalent method for their synthesis is the esterification of 2-bromo-2-methylpropionic acid or its acyl bromide with an alkyne-containing alcohol, such as propargyl alcohol. researchgate.netacs.org This reaction yields prop-2-yn-1-yl this compound (PBiB), a commonly used alkyne-functional ATRP initiator. acs.orguakron.edu

Reaction Scheme:

(CH₃)₂C(Br)COBr + HOCH₂C≡CH → (CH₃)₂C(Br)COOCH₂C≡CH + HBr

During the use of these initiators in ATRP, side reactions such as oxidative alkyne-alkyne coupling (Glaser coupling) can occur, leading to polymers with bimodal molecular weight distributions. acs.orgacs.org Strategies to mitigate this include protecting the alkyne group or adding a reducing agent after polymerization. acs.org

The following table details the synthesis of a common alkyne-functionalized initiator.

| Initiator | Precursors | Potential Side Reaction |

| Prop-2-yn-1-yl this compound | 2-Bromo-2-methylpropionyl bromide, Propargyl alcohol | Glaser Coupling |

The ability to introduce a terminal alkyne group is crucial for the post-polymerization modification of polymers. taskcm.comsigmaaldrich.com

Hydroxyl-functionalized initiators are important for synthesizing polymers with terminal hydroxyl groups. cmu.edu These groups can serve as sites for further reactions or influence the properties of the final material, such as in the preparation of polyurethanes or polyesters. acs.org A common route to these initiators is the esterification of 2-bromo-2-methylpropionic acid or its acyl bromide with a diol, such as ethylene (B1197577) glycol. cmu.edu This reaction can be controlled to favor the mono-esterification product, yielding an initiator with a terminal hydroxyl group.

An example is the synthesis of 2-hydroxyethyl this compound (HEBIB). acs.orgmdpi.com

Reaction Scheme:

(CH₃)₂C(Br)COBr + HOCH₂CH₂OH → (CH₃)₂C(Br)COOCH₂CH₂OH + HBr

These initiators allow for the direct synthesis of polymers with a hydroxyl group at one end and a bromine atom at the other, which can then be used in subsequent polymerization steps or modifications. cmu.eduacs.org

The table below summarizes the synthesis of a representative hydroxyl-functionalized initiator.

| Initiator | Precursors | Key Feature |

| 2-Hydroxyethyl this compound | 2-Bromo-2-methylpropionyl bromide, Ethylene glycol | Terminal hydroxyl group |

These functionalized initiators significantly expand the scope of polymers that can be synthesized via ATRP, enabling the creation of materials with tailored architectures and functionalities. sigmaaldrich.comnih.gov

Construction of Disulfide-Containing this compound Initiators

Disulfide-containing initiators are of significant interest for their utility in synthesizing polymers that can be cleaved under reducing conditions, a feature valuable in drug delivery systems and for the functionalization of noble metal surfaces. A common strategy for creating these initiators involves the esterification of a disulfide-containing diol with 2-bromo-2-methylpropionyl bromide.

A prominent example is the synthesis of bis[2-(2-bromo-2-methylpropionyloxy)ethyl] disulfide. This reaction is typically carried out by reacting bis(2-hydroxyethyl) disulfide with 2-bromo-2-methylpropionyl bromide. wiley-vch.deresearchgate.net The disulfide bond within the initiator is preserved during polymerization and can be subsequently cleaved to yield thiol-terminated polymers. cmu.edu These thiol groups can then be used for further reactions, such as attachment to gold surfaces or oxidative coupling to reform the disulfide bond. cmu.edursc.org This reversible cleavage and coupling offer a dynamic element to the resulting polymers. researchgate.net

Table 1: Synthesis of a Disulfide-Containing this compound Initiator

| Reactants | Reagents/Solvents | Key Reaction Steps | Product | Ref. |

|---|---|---|---|---|

| Bis(2-hydroxyethyl) disulfide, 2-bromo-2-methylpropionyl bromide | Ethanol, 2,2'-bipyridyl, Argon | 1. Dissolving reactants and ligand in ethanol under argon. | Bis[2-(2-bromo-2-methylpropionyloxy)ethyl] disulfide | wiley-vch.de |

| 2. Degassing the solution. | ||||

| 3. Addition of CuBr catalyst. | ||||

| 4. Reaction at elevated temperature (e.g., 60°C). |

Synthesis of Silane-Functionalized this compound for Surface Initiation

For applications requiring the grafting of polymers from a surface, such as the creation of polymer brushes, this compound can be functionalized with a silane (B1218182) group. This allows the initiator to be covalently bonded to surfaces rich in hydroxyl groups, like silicon wafers and glass. The most common silane-functionalized initiator of this type is 3-(trimethoxysilyl)propyl this compound. sigmaaldrich.comtcichemicals.comgelest.comnih.govglpbio.com

The synthesis of this compound typically involves the reaction of a silylated alcohol or amine with 2-bromo-2-methylpropionyl bromide. For instance, 3-(trimethoxysilyl)propan-1-ol can be reacted with 2-bromo-2-methylpropionyl bromide in the presence of a base to yield the desired product. This initiator can then be used for surface-initiated atom transfer radical polymerization (SI-ATRP). gelest.com

Table 2: General Synthesis of Silane-Functionalized this compound

| Reactants | Reagents/Solvents | General Reaction | Product |

|---|

Design and Synthesis of Dual Initiators for Orthogonal Polymerization Mechanisms

Dual initiators, which possess two distinct initiating sites capable of promoting different polymerization mechanisms, are powerful tools for the synthesis of block copolymers from monomers with incompatible polymerization requirements. This compound is a key component in the design of such initiators, typically providing the initiating site for atom transfer radical polymerization (ATRP). ugent.be

One example of a dual initiator is 2-bromo-(3,3-diethoxy-propyl)-2-methylpropanoate, which combines an ATRP initiating site with an acetal (B89532) group that can initiate living cationic polymerization. ugent.be Another example is 3,3,5-trimethyl-5-chlorohexyl this compound, which contains initiating sites for both carbocationic polymerization and ATRP. The synthesis of these molecules generally involves the esterification of a functional alcohol with 2-bromo-2-methylpropionyl bromide. The alcohol precursor is designed to contain the second initiating functionality.

Table 3: Examples of Dual Initiators Derived from this compound

| Dual Initiator Structure | Polymerization Mechanism 1 | Polymerization Mechanism 2 | Synthetic Precursors | Ref. |

|---|---|---|---|---|

| 2-Bromo-(3,3-diethoxy-propyl)-2-methylpropanoate | ATRP | Living Cationic Polymerization | 3,3-Diethoxypropan-1-ol, 2-Bromo-2-methylpropionyl bromide | ugent.be |

Optimization of Synthetic Pathways and Process Efficiency

Strategies for Enhancing Reaction Yields and Product Purity

The efficient synthesis of this compound and its derivatives is crucial for their application in polymer synthesis. General strategies to enhance reaction yields and product purity are applicable to the production of these compounds. The esterification of 2-bromo-2-methylpropanoic acid or its acyl bromide with an alcohol is a primary synthetic route.

Key strategies for optimization include:

Stoichiometry Control: Precise control of the molar ratios of reactants can minimize the formation of byproducts.

Catalyst Selection: For esterification reactions, the choice of an appropriate acid catalyst can significantly influence the reaction rate and equilibrium position.

Reaction Conditions: Optimization of temperature, reaction time, and solvent is critical. For instance, the azeotropic removal of water can drive the equilibrium towards the product side in esterification reactions. google.com

Purification Techniques: Post-reaction purification methods such as distillation, chromatography, and extraction are essential for achieving high purity. For many bromo-compounds, vacuum distillation is a preferred method to avoid decomposition at high temperatures.

In the context of preparing this compound derivatives, such as the initiators discussed previously, the purity of the final product is paramount as impurities can negatively affect the control over the polymerization process.

Development of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and related alkyl bromides, several greener approaches are being explored.

One promising strategy is the use of microchannel reactors. A patented method for the synthesis of a similar compound, brominated tert-butane, from tert-butanol (B103910) and hydrobromic acid using a microchannel reactor highlights the potential of this technology. google.com This approach allows for precise control over reaction conditions, leading to higher yields and selectivity in very short reaction times, and reduces environmental pollution by enabling continuous production with minimal waste. google.com

Another green alternative focuses on replacing hazardous reagents. The Appel reaction, a common method for converting alcohols to alkyl halides, traditionally uses triphenylphosphine (B44618) and a tetrahalomethane, which are not environmentally friendly. A greener alternative involves the use of pyridinium-based ionic liquids as promoters for the conversion of alcohols to alkyl bromides, offering a solvent-free and more benign procedure. researchgate.net The use of oxone/halide systems for the in situ generation of halogenating species also represents a green protocol, as it produces non-toxic byproducts like potassium sulfate (B86663) or water. organic-chemistry.org These methodologies could potentially be adapted for the synthesis of this compound from the corresponding hydroxy ester, thereby reducing the reliance on harsher brominating agents.

Mechanistic Investigations of 2 Bromo 2 Methylpropanoate in Controlled Polymerization Systems

Atom Transfer Radical Polymerization (ATRP) Initiated by 2-Bromo-2-methylpropanoate

ATRP is a robust method for synthesizing polymers with predetermined molecular weights, low polydispersity, and well-defined architectures. cmu.edu The process relies on a reversible redox reaction involving a transition metal complex that mediates the equilibrium between active, propagating radicals and dormant species. cmu.edu Initiators such as esters of 2-bromo-2-methylpropanoic acid play a crucial role in determining the end groups of the resulting polymers. cmu.edu

Studies on Initiation Efficiency and Active Species Concentration

The efficiency of the initiation step is critical for achieving good control over the polymerization. Initiation should be fast and quantitative, ensuring that all polymer chains begin to grow simultaneously. cmu.edu In systems initiated by this compound derivatives, the initiation efficiency can be influenced by several factors. For instance, in surface-initiated ATRP (SI-ATRP), the structure of the initiator tethered to a surface can significantly impact the graft density of the resulting polymer brushes. nih.gov The use of a highly reactive 2-bromo-2-phenylacetate initiator on silica (B1680970) surfaces has been shown to enhance initiation efficiency compared to standard alkyl bromide initiators. nih.gov

The concentration of active species (propagating radicals) is kept deliberately low throughout the polymerization to suppress termination reactions. cmu.edu This is governed by the ATRP equilibrium constant (KATRP), which is the ratio of the activation rate constant (kact) to the deactivation rate constant (kdeact). cmu.edu To improve control and initiation efficiency, a small amount of the deactivator (e.g., a Cu(II) complex) can be added at the beginning of the reaction. cmu.educmu.edu This strategy, known as the "persistent radical effect," ensures that the deactivation process is sufficiently fast from the outset, minimizing premature termination of initiator-derived radicals. cmu.educmu.edu

The type of monomer also affects initiation efficiency, particularly in SI-ATRP from nanoparticle surfaces. Steric constraints on the surface can limit the number of polymer chains that can grow, and it is thought that the specific volume of the monomer units can influence this limitation. avestia.com

Influence of Ligand and Catalyst Systems on Polymerization Control and Kinetics

The ligand complexed to the transition metal (most commonly copper) is a key component in ATRP, as it modulates the catalyst's activity and, consequently, the polymerization kinetics and control. cmu.edu The primary roles of the ligand are to solubilize the metal salt in the reaction medium and to adjust the redox potential of the metal center. cmu.edu The electron-donating ability of the ligand directly influences this redox potential, affecting the rates of both the activation and deactivation steps. cmu.edu

The activity of the catalyst is quantified by the ATRP equilibrium constant, KATRP. cmu.edu A more reducing (more active) catalyst complex will have a larger KATRP, leading to a higher concentration of radicals and a faster polymerization rate. cmu.edu The order of activity for copper-based catalysts is heavily dependent on the coordinating ligand. cmu.edu For example, catalysts based on tris[(2-pyridyl)methyl]amine (TPMA) and N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) are highly active and can mediate controlled polymerizations at very low catalyst concentrations (ppm levels). cmu.educmu.edu

The choice of ligand must be tailored to the specific monomer and reaction conditions to achieve optimal control. cmu.edu A catalyst that deactivates growing chains more rapidly (higher kdeact) will produce polymers with lower polydispersity. cmu.edu The stability of the copper complexes is also crucial, especially in aqueous media, where side reactions like catalyst disproportionation can occur. cmu.edu The performance of a catalyst can be predicted by evaluating the stability constants of the Cu(I) and Cu(II) complexes with the chosen ligand. cmu.edu

Table 1: Effect of Ligand on Copper Catalyst Activity in ATRP This table is interactive. You can sort and filter the data.

| Ligand | Relative Activity | Key Characteristics |

|---|---|---|

| Tris[(2-pyridyl)methyl]amine (TPMA) | Very High | Forms highly active and reducing catalyst complexes. cmu.edu |

| N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) | Very High | Allows for ATRP at catalyst/initiator ratios as low as 0.001. cmu.edu |

| 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) | Moderate | Standard ligand, widely used for various monomers. cmu.edu |

| 1,1,4,7,7-Pentamethyldiethylenetriamine (PMDETA) | Moderate | Often used in conjunction with CuBr for polymerizing methacrylates. mdpi.com |

Effects of Solvent Media and Temperature on Polymerization Performance

The reaction medium can have a significant effect on ATRP, influencing the catalyst's redox properties, its structure in solution, and the kinetics of the activation reaction. researchgate.net Generally, increasing the polarity of the solvent increases the rate of polymerization. cmu.edu The order of solvent effect on increasing KATRP is typically: toluene (B28343) < anisole (B1667542) < acetonitrile (B52724) < DMF < DMSO < water. cmu.edu This is because polar solvents can stabilize the charged species in the transition state of the activation step. researchgate.net

However, conducting ATRP in polar, protic media like water presents challenges. Side reactions involving the catalyst can occur, leading to a decrease in the deactivator concentration and a loss of control. cmu.edu For a successful aqueous ATRP, the ligand must form a stable complex that resists disproportionation of the Cu(I) species. cmu.edu

Temperature is another critical parameter that influences the ATRP equilibrium and the rates of all elementary reactions. Higher temperatures generally lead to faster polymerization rates. However, they can also increase the likelihood of side reactions, such as thermal self-initiation of the monomer or termination reactions. The activation energy for the activation of alkyl halides varies with the halide; for instance, the activation of alkyl chlorides has a higher activation energy than that of alkyl bromides, meaning their relative reactivity difference diminishes at higher temperatures. cmu.edu

Identification and Suppression of Side Reactions in ATRP Initiated by this compound

While ATRP is a powerful technique, side reactions can compromise the "living" character of the polymerization, leading to broader molecular weight distributions and loss of chain-end functionality. One notable side reaction occurs when using functionalized initiators. For example, studies on the polymerization of styrene (B11656) using prop-2-yn-1-yl this compound, an initiator with a terminal alkyne group, revealed an oxidative alkyne-alkyne coupling reaction under ATRP conditions. researchgate.netacs.orguakron.edu This coupling leads to polymers with bimodal molecular weight distributions and reduces the efficiency of subsequent "click" chemistry reactions. researchgate.netacs.org This side reaction can be suppressed by protecting the terminal alkyne group, for instance with a trimethylsilyl (B98337) group, although this adds extra synthesis and deprotection steps. researchgate.net

Other potential side reactions include the elimination of the halogen end group, which can occur with polymers like polystyrene, or hydrolysis of ester functions in polyacrylates. researchgate.net Radical-radical termination reactions, while minimized by the low radical concentration, still occur and are a fundamental limitation of any radical polymerization process. cmu.edu

Single Electron Transfer-Living Radical Polymerization (SET-LRP) with this compound Initiators

Single Electron Transfer-Living Radical Polymerization (SET-LRP) is another controlled radical polymerization technique that utilizes initiators like this compound. A key mechanistic proposal for SET-LRP is that the activation of the dormant alkyl halide species occurs via an outer-sphere single-electron transfer from a zero-valent metal (Cu(0)) or other electron donor species. cmu.edursc.org This is in contrast to the inner-sphere electron transfer mechanism generally accepted for conventional ATRP. cmu.educmu.edu

In the proposed SET-LRP mechanism, the Cu(I) species formed does not act as the primary activator but instead undergoes rapid disproportionation to generate highly reactive "nascent" Cu(0) and the deactivator, Cu(II). cmu.edu The polymerization is thus activated by Cu(0) and deactivated by the Cu(II) species. cmu.edu SET-LRP is often characterized by very fast polymerization rates, even at ambient temperatures, and can be conducted in polar solvents. rsc.org

Hybrid Polymerization Mechanisms and Mechanistic Transformations Involving this compound

There is an ongoing scientific discussion regarding the precise mechanism in systems that use Cu(0) as a supplemental activator and reducing agent (SARA ATRP) versus the SET-LRP mechanism. cmu.edunih.gov Both proposed mechanisms use the same components (initiator, Cu(0), Cu(I), Cu(II), ligand, monomer) but describe different primary activation pathways. nih.gov

Interestingly, research suggests that both mechanisms can operate concurrently within the same reaction flask, representing a hybrid polymerization system. nih.gov For example, in the polymerization of methyl methacrylate (B99206) in the presence of a PVC macroinitiator and a Cu(0)/ligand catalyst system, it was found that the grafting of poly(methyl methacrylate) from the PVC backbone followed a SARA-ATRP mechanism. Simultaneously, the homopolymerization of methyl methacrylate in the solution proceeded via a SET-LRP mechanism. nih.gov This demonstrates that the specific reaction, such as grafting versus homopolymerization, can favor one mechanistic pathway over the other, leading to a complex, hybrid system. nih.gov

Orthogonal Combination with Ring-Opening Polymerization (ROP) via Inimer Design

The concurrent or sequential combination of ATRP and Ring-Opening Polymerization (ROP) represents a powerful strategy for synthesizing block and graft copolymers from both vinyl and cyclic ester or ether monomers. A sophisticated approach to achieve this is through the use of "inimers"—molecules that function as both an initiator and a monomer. By incorporating the this compound group into a polymerizable cyclic monomer, it is possible to facilitate both ROP and ATRP.

A notable example is the inimer γ-(2-bromo-2-methylpropionate)-ε-caprolactone (BMPCL). researchgate.net This molecule contains the ε-caprolactone ring, which is susceptible to ROP, and the tertiary bromide group, which is an efficient initiator for ATRP. This dual functionality allows for the synthesis of graft copolymers in a "grafting-from" approach. First, the inimer can be copolymerized with another lactone via ROP to create a polyester (B1180765) backbone containing pendant this compound initiating sites. Subsequently, a vinyl monomer can be polymerized from these sites via ATRP to grow the grafts.

Furthermore, bifunctional initiators that are not inimers can be employed to achieve orthogonal polymerization. For instance, an initiator possessing both a primary hydroxyl group (for ROP) and a tertiary bromide (for ATRP) can be used to simultaneously polymerize lactone and vinyl monomers under specific catalytic conditions. researchgate.net Recent advancements have focused on developing metal-free systems where both polymerizations can proceed concurrently under visible light, highlighting the orthogonality of the two mechanisms. researchgate.net In one-pot sequential procedures, a dual-initiator like 6-hydroxyhexyl this compound (HH-BrMP) can first initiate the ROP of a lactone (e.g., δ-valerolactone, δ-VL) in the dark, followed by the photo-initiated organocatalyzed ATRP (O-ATRP) of a methacrylate (e.g., methyl methacrylate, MMA) upon irradiation. rsc.org This temporal control allows for the clean synthesis of diblock copolymers. rsc.org

Table 1: Examples of Orthogonal ROP and ATRP Systems Utilizing this compound Functionality

| Initiator/Inimer | ATRP Monomer | ROP Monomer | Polymerization Strategy | Resulting Architecture | Reference |

|---|---|---|---|---|---|

| 6-hydroxyhexyl this compound (HH-BrMP) | Methyl methacrylate (MMA) | δ-Valerolactone (δ-VL) | One-Pot Sequential (ROP then O-ATRP) | Diblock Copolymer (PVL-b-PMMA) | rsc.org |

| Bifunctional Initiator with -OH and -Br groups | Methyl acrylate (B77674) (MA) / Hydroxyethyl acrylate (HEA) | ε-Caprolactone (CL) | Metal-Free Concurrent | Graft Copolymer (P(MA-co-HEA)-g-PCL) | researchgate.net |

| γ-(2-bromo-2-methylpropionate)-ε-caprolactone (BMPCL) | Various Vinyl Monomers | ε-Caprolactone (CL) | Sequential (ROP then ATRP) | Graft Copolymer | researchgate.net |

Integration with Living Carbocationic Polymerization for Hybrid Architectures

The synthesis of hybrid polymer architectures, particularly those incorporating polyolefins like polyisobutylene (B167198) (PIB), requires the integration of disparate polymerization mechanisms such as living carbocationic polymerization and ATRP. The this compound group is central to this endeavor, serving as the radical polymerization initiation site on specifically designed dual or multifunctional initiators. nih.gov

These initiators possess at least two distinct functional sites: one capable of initiating carbocationic polymerization (typically a tertiary alkyl halide) and another for ATRP (the this compound ester). For example, the dual initiator 3,3,5-trimethyl-5-chlorohexyl 2-bromo-2-methylpropionate (IB₂BMP) has been used to combine these two techniques. nih.gov The tertiary chloride initiates the living carbocationic polymerization of isobutylene, while the this compound site remains dormant. After the formation of the PIB block, the resulting macroinitiator can be used to initiate the ATRP of a second monomer, such as a methacrylate, leading to the formation of well-defined block copolymers. nih.gov

This concept can be extended to create more complex architectures. The initiator 3-[3,5-bis(1-chloro-1-methylethyl)phenyl]-3-methylbutyl-2-bromo-2-methylpropionate (DCCBMP) contains two sites for carbocationic polymerization and one for ATRP. nih.gov This design allows for the synthesis of miktoarm star polymers (A₂B type), where two PIB arms are grown from the dichlorophenyl moiety, and a third, chemically distinct arm is grown from the this compound site via ATRP. nih.gov Such hybrid materials combine the elastomeric, thermal, and barrier properties of PIB with the diverse functionalities accessible through ATRP.

Table 2: Dual Initiators for Combining Living Cationic and Radical Polymerizations

| Dual Initiator | Cationic Initiating Site | Radical Initiating Site | Target Polymer Architecture | Reference |

|---|---|---|---|---|

| 3,3,5-trimethyl-5-chlorohexyl 2-bromo-2-methylpropionate (IB₂BMP) | Tertiary Alkyl Chloride | This compound | Linear Diblock Copolymers (e.g., PIB-b-PMA) | nih.gov |

| 3-[3,5-bis(1-chloro-1-methylethyl)phenyl]-3-methylbutyl-2-bromo-2-methylpropionate (DCCBMP) | Two Tertiary Alkyl Chloride Sites | This compound | Miktoarm Star Polymers (A₂B type) | nih.gov |

Strategies for Concurrent or Sequential Radical and Cationic Polymerizations

The integration of radical and cationic polymerizations using initiators bearing a this compound group is almost exclusively performed using a sequential strategy. This is due to the fundamentally different and often incompatible conditions required for each mechanism.

Sequential Polymerization: This is the most common and robust strategy. It involves a site-transformation approach where one polymerization is completed before the second is initiated.

Cationic-First Approach: The process begins with the cationic polymerization of a suitable monomer, such as isobutylene, using a Lewis acid co-initiator (e.g., TiCl₄) at low temperatures. The dual initiator's tertiary halide site is activated, while the this compound group remains inactive under these conditions. This first step yields a macroinitiator, for example, a PIB chain with a terminal this compound group. nih.gov

Radical-Second Approach: After purification, this macroinitiator is then used in a subsequent ATRP step. A transition metal complex (e.g., CuBr/ligand) is added along with a radically polymerizable monomer (e.g., methyl methacrylate). The polymerization is initiated from the this compound end of the macroinitiator, growing the second block and forming a block copolymer. nih.gov

This sequential method allows for precise control over each block's length and results in polymers with narrow molecular weight distributions. The distinct requirements for each polymerization—low temperatures and Lewis acids for cationic, and transition metal catalysts for ATRP—make a concurrent, one-pot reaction extremely challenging. The components of one system typically interfere with or quench the other. For instance, the Lewis acids used in cationic polymerization can react with the ligands or catalyst complex in ATRP, while the nucleophilic species in some ATRP systems could interfere with the carbocationic chain ends. Therefore, the sequential addition of monomers and catalysts after purification of the intermediate macroinitiator is the standard and necessary procedure for creating these hybrid architectures.

Applications of 2 Bromo 2 Methylpropanoate in Tailored Polymer Architecture Construction

Synthesis of Well-Defined Linear Block Copolymers

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. The use of 2-bromo-2-methylpropanoate initiators in ATRP has revolutionized the synthesis of well-defined linear block copolymers by providing a robust platform for controlled sequential monomer addition. mdpi.comcmu.edu

The synthesis of di- and triblock copolymers using this compound and its derivatives as initiators is a well-established strategy. In a typical approach for a diblock copolymer, the polymerization of the first monomer is initiated by the this compound derivative. Upon consumption of the first monomer, the resulting polymer chain, which now acts as a macroinitiator, is used to initiate the polymerization of a second monomer, thereby forming a diblock copolymer. cmu.edu This process can be extended to create triblock copolymers by a subsequent monomer addition. mdpi.comcmu.edu

For ABA triblock copolymers, a bifunctional initiator bearing two this compound moieties can be employed. This allows for the simultaneous growth of two polymer chains (the 'A' blocks) from a central point, followed by the polymerization of a second monomer to form the central 'B' block. mdpi.comnih.gov This method has been successfully used to synthesize a variety of triblock copolymers with well-controlled structures. cmu.edunih.gov

Table 1: Examples of Di- and Triblock Copolymers Synthesized Using this compound Based Initiators

| Initiator | Monomer A | Monomer B | Copolymer Architecture | Mn (g/mol) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|

| Ethyl 2-bromoisobutyrate | Methyl Methacrylate (B99206) (MMA) | Styrene (B11656) (S) | Diblock (PMMA-b-PS) | 28,000 (PMMA block) | 1.07 | mdpi.com |

| Ethylene (B1197577) bis(2-bromoisobutyrate) | Styrene (S) | Butyl Acrylate (B77674) (BA) | Triblock (PS-b-PBA-b-PS) | 12,000 (total) | < 1.2 | mdpi.com |

| 1,4-Phenylenebis(methylene-thioethane-2,1-diyl)bis(this compound) | Methyl Methacrylate (MMA) | Styrene (S) | Triblock (PMMA-b-PS-b-PMMA) | Not Specified | Not Specified | nih.gov |

| Bis(2-bromopropionate) terminated telechelic Polybutadiene | Styrene (S) | - | Triblock (PS-b-PBD-b-PS) | Not Specified | Not Specified | cmu.edu |

The success of synthesizing well-defined block copolymers via ATRP hinges on the principle of controlled sequential monomer addition. nih.gov After the polymerization of the first monomer is complete, the resulting polymer chains retain their active halogen end-groups, typically a bromine atom from the this compound initiator. mdpi.com These end-groups can be reactivated to initiate the polymerization of a second monomer, leading to the formation of a block copolymer. cmu.edunih.gov

This process allows for the creation of block copolymers with precisely controlled block lengths and low polydispersity. The molecular weight of each block can be predetermined by the ratio of monomer to initiator. cmu.edu Kinetic studies of these sequential polymerizations often show a linear increase in molecular weight with monomer conversion, confirming the "living" nature of the polymerization. cmu.edu This level of control is crucial for tailoring the properties of the final block copolymer for specific applications.

Fabrication of Complex Graft Copolymers

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. cmu.edu The use of this compound derivatives has enabled versatile strategies for the synthesis of well-defined graft copolymers.

One common approach to synthesizing graft copolymers is the "grafting from" method, which involves the use of a macroinitiator. cmu.edubohrium.com A macroinitiator is a polymer backbone that has been functionalized with initiating sites along its chain. bohrium.com By incorporating this compound groups into a pre-existing polymer, a macroinitiator is created that can initiate the polymerization of a second monomer, resulting in the growth of polymer grafts from the backbone. bohrium.comsemanticscholar.org

These macroinitiators can be prepared through various methods, such as the copolymerization of a standard monomer with a monomer containing a this compound group. cmu.edu Alternatively, the initiating groups can be introduced onto a pre-formed polymer through chemical modification. cmu.edusemanticscholar.org This approach allows for the synthesis of graft copolymers with controlled graft density and side-chain length. bohrium.com

The "grafting from" technique allows for the growth of side chains directly from a pre-formed polymer backbone. cmu.edu This is achieved by first modifying the backbone polymer to introduce this compound initiating sites. semanticscholar.org For example, hydroxyl groups on a polymer backbone can be esterified with 2-bromoisobutyryl bromide to create ATRP initiating sites. semanticscholar.org

Once the macroinitiator is synthesized, it is used to initiate the polymerization of a second monomer via ATRP. This results in the formation of a graft copolymer where the side chains are covalently attached to the backbone. The length of the grafted chains can be controlled by the polymerization conditions, and the grafting density is determined by the number of initiating sites on the backbone. bohrium.com This method has been used to create a wide variety of graft copolymers with tailored properties. cmu.edusemanticscholar.org

Table 2: Examples of Graft Copolymers Synthesized Using this compound Based Macroinitiators

| Backbone Polymer | Grafted Monomer | Method of Macroinitiator Synthesis | Resulting Graft Copolymer | Reference |

|---|---|---|---|---|

| Poly(vinyl chloride) | Butyl Acrylate (BA) | Copolymerization with vinyl chloroacetate | PVC-g-PBA | cmu.edu |

| Poly(ethylene-co-undecenol) | Butyl Acrylate (BA) | Esterification of hydroxyl groups with 2-bromopropionyl bromide | PE-g-PBA | cmu.edu |

| Poly(glycidyl methacrylate) | Not specified | Reaction of epoxy groups with bromoacetic acid | PGMA with grafted chains | researchgate.net |

| Polystyrene | Not specified | Friedel-Crafts acetylation, reduction, and esterification | PS with grafted chains | bohrium.com |

Construction of Star Polymers and Highly Branched Macromolecular Structures

Star polymers are a class of branched polymers with multiple linear polymer chains, or "arms," radiating from a central core. nih.gov The synthesis of well-defined star polymers can be achieved using multifunctional initiators that contain several this compound groups. arizona.edumdpi.com

Highly branched macromolecular structures can also be synthesized using inimers, which are molecules that act as both a monomer and an initiator. researchgate.net An inimer containing a this compound group can participate in the polymerization, leading to the formation of a branched polymer architecture. researchgate.net By controlling the polymerization conditions, the degree of branching can be tailored.

Table 3: Examples of Star Polymers Synthesized Using this compound Based Initiators

| Core Molecule/Initiator | Monomer | Number of Arms | Resulting Star Polymer | Reference |

|---|---|---|---|---|

| Multifunctional initiators from cyclotriphosphazenes | Styrene, (meth)acrylates | Multiple | Styrenic and (meth)acrylic star polymers | arizona.edu |

| Tannic acid functionalized with α-bromoisobutyrate | Methyl Methacrylate (MMA), Oligo Ethylene Oxide Methacrylate (OEO300MA) | 25 | PMMA and P(OEO300MA) star polymers | mdpi.com |

| N-[2-(2-bromoisobutyryloxy)ethyl]maleimide (inimer) | Styrene | Multiple | Polystyrene star polymer | researchgate.net |

Precision End-Functionalization and Post-Polymerization Modification

Polymers synthesized via ATRP using a this compound-based initiator possess a terminal alkyl halide. cmu.edu This halide is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions. cmu.edusigmaaldrich.com This reactivity is the foundation for post-polymerization modification, a powerful strategy to introduce specific functionalities at the chain end, thereby tailoring the polymer's properties for specific applications. cmu.eduresearchgate.net

A common and highly effective post-polymerization modification is the conversion of the terminal bromine to an azide (B81097) group. This transformation is typically achieved by reacting the bromine-terminated polymer with an azide source, such as sodium azide (NaN₃) or azidotrimethylsilane (B126382) (Me₃SiN₃). sigmaaldrich.comresearchgate.net The reaction quantitatively substitutes the bromide, yielding a polymer with a terminal azide moiety. sigmaaldrich.com This process is crucial because the azide group is a versatile precursor for a wide range of subsequent "click chemistry" reactions, particularly copper-catalyzed and strain-promoted alkyne-azide cycloadditions. surrey.ac.uk

Research has demonstrated that this azidation can be performed efficiently. For instance, the terminal bromide of polystyrene synthesized via ATRP can be quantitatively exchanged for an azide by treatment with azidotrimethylsilane and a fluoride (B91410) source. sigmaaldrich.com In other systems, heating a polymer with a pendant pentafluorobenzyl group with sodium azide in dimethylformamide (DMF) leads to quantitative substitution of a fluoride with an azide, showcasing a similar principle of nucleophilic substitution to introduce the azide functionality. researchgate.netsurrey.ac.uk This high efficiency is critical for ensuring that nearly all polymer chains are functionalized, which is essential for the synthesis of well-defined block copolymers or for conjugation to other molecules. sigmaaldrich.com The transformation of the halide to an azide can occur rapidly, with studies showing over 95% conversion in as little as 20 minutes using a copper catalyst, which is significantly faster than traditional SN2 pathways. nih.gov

Table 1: Conditions for Synthesis of Azido-Terminated Polymers

| Polymer System | Azide Source | Catalyst/Solvent | Conditions | Conversion Efficiency |

|---|---|---|---|---|

| Bromine-terminated Polystyrene | Azidotrimethylsilane (Me₃SiN₃) | Tetrabutylammonium fluoride (TBAF) | - | Quantitative sigmaaldrich.com |

| Tertiary Halide-terminated Polymer | Sodium Azide (NaN₃) | Cu(I) | Aqueous Media | ~95% in 20 min nih.gov |

To prepare polymers for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," a terminal alkyne group is required. chempedia.infonih.gov This is typically achieved by using a functional initiator derived from 2-bromo-2-methylpropanoic acid that already contains an alkyne group. A widely used example is prop-2-yn-1-yl this compound (PBiB). researchgate.netacs.org When PBiB is used to initiate ATRP, the resulting polymer chains have an alkyne group at one end and the characteristic bromine atom at the other. researchgate.netacs.org

However, research has uncovered a significant challenge with this approach. Under typical ATRP conditions, which employ a copper catalyst, the terminal alkyne groups can undergo an oxidative coupling side reaction, known as Glaser coupling. researchgate.netacs.orguakron.edu This leads to the formation of polymers with bimodal molecular weight distributions and reduces the number of available alkyne end-groups for subsequent CuAAC reactions, thereby diminishing the orthogonality of the process. researchgate.netacs.orguakron.edu To circumvent this issue, a common strategy is to use an initiator with a protected alkyne group. For example, a triisopropylsilyl (TIPS) group can be used to protect the alkyne during polymerization. sigmaaldrich.com This protecting group is stable under ATRP conditions but can be removed after polymerization to liberate the reactive alkyne for the CuAAC reaction. sigmaaldrich.com

The CuAAC reaction itself is a highly efficient and regioselective cycloaddition between an alkyne and an azide, catalyzed by copper(I), to form a stable 1,4-disubstituted 1,2,3-triazole linkage. nih.govnih.govresearchgate.net This reaction is exceptionally valuable for linking polymer chains together to form block copolymers or for attaching polymers to surfaces or biological molecules. researchgate.netrsc.org

The terminal bromine atom derived from this compound initiators is a gateway to a vast library of other functional groups beyond azides and alkynes. cmu.edu The principle of nucleophilic substitution can be extended to a wide variety of nucleophiles, allowing for the precise installation of desired functionalities for specific applications in bioconjugation and materials science. cmu.eduresearchgate.net

By selecting the appropriate nucleophile, the bromine terminus can be converted into:

Hydroxyl groups (-OH): Useful for increasing hydrophilicity or as a site for further esterification or etherification reactions. cmu.eduresearchgate.net

Thiol groups (-SH): Highly valuable for bioconjugation, as they can react specifically with maleimide (B117702) groups on proteins or form disulfide bonds. cmu.edu

Amino groups (-NH₂): Can be used for conjugation to carboxylic acids (amide bond formation) or for altering the polymer's charge and solubility.

Allyl groups: These can be introduced via radical addition and serve as precursors for other functionalities, such as epoxides and diols. cmu.edu

This versatility allows for the creation of well-defined polymers that can be covalently attached to proteins, DNA, or other biological macromolecules, as well as to surfaces for creating advanced materials. researchgate.net For example, well-characterized esters of this compound with poly(ethylene glycol) can serve as macroinitiators for synthesizing architectures suitable for drug delivery bioconjugates. researchgate.net

Table 2: Examples of End-Group Transformations from Terminal Bromine

| Target Functionality | Reagent/Method | Application Area |

|---|---|---|

| Azide (-N₃) | Sodium Azide | Click Chemistry, Bioconjugation sigmaaldrich.comsurrey.ac.uk |

| Alkyne (-C≡CH) | Alkyne-functional initiator (e.g., PBiB) | Click Chemistry, Materials Science researchgate.netacs.org |

| Hydroxyl (-OH) | Substitution reactions | Bioconjugation, Hydrophilic Materials cmu.eduresearchgate.net |

| Thiol (-SH) | Protected thiol initiator, followed by deprotection | Bioconjugation (e.g., to proteins) cmu.edu |

Surface-Initiated Polymerization for Functional Materials and Coatings

Surface-initiated polymerization (SIP) is a "grafting from" technique used to grow polymer chains directly from a substrate, creating a dense layer of end-tethered polymers known as a polymer brush. nih.govcmu.edu Derivatives of this compound are central to SI-ATRP, one of the most powerful methods for creating well-controlled polymer brushes. nih.govresearchgate.net

The first step in SI-ATRP is the immobilization of initiator molecules onto the desired substrate to form a self-assembled monolayer (SAM). bilkent.edu.tr To achieve this, the this compound core structure is chemically modified to include an anchor group that has a strong affinity for the specific substrate material. google.commdpi.com

Common strategies include:

Silicon/Silicon Oxide Surfaces: Initiators are functionalized with silane (B1218182) groups, such as trimethoxysilanes or trichlorosilanes. These groups readily react with hydroxyl groups on the silicon surface to form stable covalent Si-O-Si bonds. acs.orgsigmaaldrich.commdpi.com An example is 3-(trimethoxysilyl)propyl this compound. google.comacs.org

Gold Surfaces: For noble metal surfaces like gold, the initiator is modified with a thiol or disulfide group. These sulfur-containing groups form strong, organized dative bonds with the gold surface. bilkent.edu.trmdpi.com Bis[2-(2′-bromoisobutyryloxy)ethyl]disulfide is a typical initiator for gold surfaces. mdpi.com

Other Surfaces: For other materials like metal oxides or polymers, different anchoring strategies are used. For instance, 2-bromo-2-methylpropionyl bromide can be used to react with amine or hydroxyl groups present on a polymer like polyamide. nih.gov

This process creates a high-density layer of initiating sites covalently bound to the surface, setting the stage for the controlled growth of polymer brushes. cmu.edu

Once the initiator SAM is in place, the substrate is immersed in a solution containing monomer and the ATRP catalyst system. cmu.edu The polymerization is initiated simultaneously from the surface-bound initiators, leading to the growth of polymer chains outward from the surface. researchgate.net Because the chains are tethered in close proximity, they are forced to stretch away from the surface to avoid overcrowding, forming a "brush" conformation. nih.gov

SI-ATRP offers excellent control over the characteristics of the resulting polymer brush, including:

Thickness (Chain Length): Controlled by the polymerization time and monomer concentration. nih.gov

Grafting Density: Determined by the packing of the initiator molecules in the SAM. nih.govwisconsin.edu

Composition: Homopolymers, random copolymers, and block copolymers can be grown from the surface. nih.gov

By precisely controlling these parameters, the surface properties of the material can be dramatically altered and finely tuned. researchgate.net For example, grafting fluorinated polymer brushes can create highly stable, water-repellent surfaces. nih.gov By creating mixed polymer brushes composed of two different polymers, "smart" surfaces can be designed that respond to external stimuli like temperature or pH, reversibly changing their properties, such as their ability to adsorb proteins. nih.govrsc.org This level of control makes SI-ATRP using this compound-based initiators a powerful tool for creating functional materials and coatings for applications ranging from biocompatible implants and biosensors to anti-fouling paints and microfluidic devices. cmu.edu

Advanced Characterization and Computational Methodologies for 2 Bromo 2 Methylpropanoate and Its Polymeric Products

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of 2-bromo-2-methylpropanoate and the polymers derived from it. These techniques provide insights into the atomic and molecular composition, functional groups, and chemical environment of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Conversion Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and for monitoring the progress of polymerization reactions where it is used as an initiator.

Structural Elucidation of this compound:

¹H NMR: The proton NMR spectrum of this compound is expected to show a characteristic singlet for the six equivalent protons of the two methyl groups. The chemical shift of this peak is influenced by the adjacent bromine atom and the ester functionality. Due to the symmetry of the molecule, all methyl protons are in the same chemical environment, resulting in a single resonance. docbrown.info The absence of adjacent non-equivalent protons leads to a singlet peak with no spin-spin splitting. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum of this compound would display distinct signals for the different carbon environments within the molecule. This includes the carbon atoms of the methyl groups, the quaternary carbon attached to the bromine atom, and the carbonyl carbon of the ester group. The chemical shifts of these carbons provide definitive evidence for the compound's structure. For the related compound 2-bromo-2-methylpropane, two distinct carbon environments are observed. docbrown.info

| Nucleus | Assignment | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | -C(CH₃)₂Br | ~1.9 |

| ¹³C | -C(CH₃)₂Br | ~30-40 |

| ¹³C | -C(CH₃)₂Br | ~50-60 |

| ¹³C | -C=O | ~170-175 |

Conversion Monitoring in Polymerization:

¹H NMR spectroscopy is a valuable technique for monitoring the conversion of monomer to polymer in reactions initiated by this compound, such as Atom Transfer Radical Polymerization (ATRP). By integrating the signals corresponding to the vinyl protons of the monomer and comparing them to the signals of the polymer backbone, the extent of the reaction can be quantified over time. This allows for the determination of polymerization kinetics. researchgate.netcmu.edu For instance, in the polymerization of acrylates, the disappearance of the characteristic monomer vinyl proton signals can be tracked to calculate the conversion percentage. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound and its polymeric products.

Functional Group Analysis of this compound and its Esters:

The FT-IR spectrum of a this compound ester, such as ethyl this compound, will exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. nih.gov Other significant peaks include those for C-H stretching and bending vibrations of the methyl and ethyl groups, and the C-O stretching of the ester. The C-Br stretching vibration is typically observed in the lower frequency "fingerprint" region. nih.gov

Analysis of Polymeric Products:

When this compound is used to initiate the polymerization of a monomer like methyl methacrylate (B99206) (MMA), the resulting poly(methyl methacrylate) (PMMA) will have a distinct FT-IR spectrum. The spectrum of PMMA shows a prominent C=O stretching band around 1732 cm⁻¹. nih.gov Other characteristic peaks for PMMA include C-O-C stretching vibrations between 1150 cm⁻¹ and 1250 cm⁻¹, and C-H stretching and bending vibrations from the methyl and methylene groups. nih.govspectroscopyonline.comresearchgate.net By comparing the spectra of the monomer, initiator, and the final polymer, the successful incorporation of the monomer units and the presence of the expected functional groups can be confirmed.

| Wavenumber (cm⁻¹) | Assignment | Compound |

|---|---|---|

| ~2997, 2952 | C-H stretching | PMMA nih.gov |

| ~1732 | C=O stretching (ester) | PMMA nih.gov |

| ~1444 | C-H bending (-CH₃) | PMMA nih.gov |

| ~1150-1250 | C-O-C stretching | PMMA nih.gov |

| ~1730-1750 | C=O stretching (ester) | Ethyl this compound nih.gov |

Chromatographic Techniques for Polymer Analysis

Chromatographic techniques are essential for separating and analyzing the components of a polymerization reaction mixture and for determining the molecular weight characteristics of the resulting polymers.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Determination

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers. researchgate.net In SEC, polymer molecules are separated based on their hydrodynamic volume in solution as they pass through a column packed with porous gel. Larger molecules elute first, followed by smaller molecules that can penetrate the pores of the gel. researchgate.net

For polymers synthesized using this compound as an initiator in a controlled polymerization process like ATRP, GPC is used to determine key parameters:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that takes into account the molecular weight of each chain.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 suggests a narrow distribution and a well-controlled polymerization.

In a successful ATRP, a linear increase in Mₙ with monomer conversion is expected, while maintaining a low PDI. cmu.edu

| Polymer System | Mₙ (g/mol) | PDI (Mₙ/Mₙ) | Reference |

|---|---|---|---|

| Poly(methyl acrylate) via photo-ATRP | - | ~1.1 - 1.7 | ethz.ch |

| Poly(acrylonitrile) via ATRP | up to 10,000 | ~1.1 | cmu.edu |

| Poly(5'-methacrylouridine) via ATRP | 6,500 | 1.12 | cmu.edu |

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable techniques for monitoring the progress of reactions involving this compound and for assessing the purity of the initiator and the resulting products.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method for qualitatively monitoring a reaction. By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the disappearance of the starting materials (monomer and initiator) and the appearance of the product (polymer) can be visualized. The polymer, having a much higher molecular weight, will typically remain at the baseline. This allows for a quick assessment of whether the reaction is proceeding.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative and detailed analysis of the reaction mixture. It can be used to separate and quantify the unreacted monomer, the initiator, and any low molecular weight side products. This information is crucial for understanding the reaction kinetics and for identifying any potential side reactions that may affect the final polymer properties.

Mass Spectrometry for Molecular and End-Group Characterization

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of molecules by measuring their mass-to-charge ratio. For polymers synthesized using this compound, mass spectrometry is particularly useful for end-group characterization. mtoz-biolabs.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:

MALDI-TOF MS is a soft ionization technique that is well-suited for the analysis of large molecules like polymers. researchgate.netresearchgate.net It allows for the precise determination of the molecular weight of the polymer chains and can provide detailed information about the end groups. mtoz-biolabs.comresearchgate.netresearchgate.net

In the context of polymers initiated with this compound, MALDI-TOF MS can be used to:

Confirm the presence of the initiator fragment at the polymer chain end: This verifies that the polymerization was initiated by the intended molecule.

Identify any side reactions or chain termination events: The mass spectrum can reveal the presence of unexpected end groups resulting from side reactions or termination pathways. researchgate.netresearchgate.net For instance, studies have shown that the choice of cationic agent in MALDI-TOF analysis can influence the observed end groups, with some agents causing elimination or substitution of the terminal bromine. researchgate.netresearchgate.net

The detailed information provided by mass spectrometry is complementary to the data obtained from GPC and NMR, offering a more complete picture of the synthesized polymer's structure. researchgate.netlcms.cz

MALDI-TOF Mass Spectrometry for Chain-End Functionality and Molecular Weight Confirmation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the detailed molecular characterization of synthetic polymers, including those synthesized using this compound as an initiator. This soft ionization method allows for the precise determination of molecular weight distributions, the confirmation of repeating unit masses, and, crucially, the verification of polymer chain-end functionality.

In the context of polymers initiated with this compound, MALDI-TOF MS serves as an invaluable tool to confirm the presence and fidelity of the bromine end-group. This is particularly important for polymers intended for use as macroinitiators in subsequent controlled polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP). The successful incorporation of the initiator fragment at the beginning of the polymer chain and the retention of the bromine atom at the terminus are critical for the controlled growth of the subsequent polymer block.

Studies involving esters of this compound with poly(oxyalkylene) polymers have demonstrated the utility of MALDI-TOF MS in assessing chain-end integrity. The choice of cationizing agent and solvent has been shown to significantly impact the resulting mass spectra. For instance, the use of silver-based cationizing agents can lead to the transformation of the bromine end-group into unsaturated, alkoxy, or hydroxyl functionalities through elimination or substitution reactions. In contrast, employing a sodium salt as the cationic agent allows for the successful detection of the intact bromine-terminated macromolecules.

The data obtained from MALDI-TOF MS analysis can be used to calculate the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer sample. The high resolution of this technique allows for the observation of individual polymer chains (n-mers), and the mass of these individual chains can be used to confirm the identity of the end-groups according to the following equation:

Mn-mer = Minitiator fragment + n(Mrepeating unit) + Mend group + Mcation

Table 1: Representative MALDI-TOF MS Data for a Polymer Initiated with Methyl this compound

| Parameter | Value | Description |

| Matrix | trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) | A common matrix used for the analysis of synthetic polymers. |

| Cationizing Agent | Sodium Trifluoroacetate (NaTFA) | Provides sodium ions for cationization of the polymer chains. |

| Calculated Mn | 1940 Da | Number-average molecular weight determined from the mass spectrum. chemicalbook.com |

| Calculated Mw | 1950 Da | Weight-average molecular weight determined from the mass spectrum. chemicalbook.com |

| Dispersity (Đ) | 1.01 | A measure of the breadth of the molecular weight distribution. chemicalbook.com |

| Mass of Repeating Unit | 44.026 Da | Corresponds to the mass of the ethylene (B1197577) glycol repeating unit. chemicalbook.com |

| End-Group Confirmation | Bromine | The presence of the bromine end-group is confirmed by the mass of the observed polymer chains. |

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms, their bond lengths, bond angles, and torsional angles can be determined with high precision.

For a compound like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization at low temperatures. As of the current literature, a crystal structure for this compound has not been reported in publicly available databases.

However, if a crystal structure were to be determined, it would provide unequivocal confirmation of the molecule's covalent structure, connectivity, and stereochemistry. Furthermore, it would reveal detailed information about the conformation of the molecule in the solid state and the nature of intermolecular interactions, such as dipole-dipole or van der Waals forces, that govern the packing of the molecules in the crystal lattice.

The data obtained from an X-ray crystallographic analysis are typically presented in a standardized format, including the crystallographic parameters of the unit cell, which is the basic repeating unit of the crystal lattice.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C5H9BrO2 | The elemental composition of the molecule. |

| Formula Weight | 181.03 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique angle. |

| Space Group | P21/c | A common space group for organic molecules. |

| Unit Cell Dimensions | a = 6.5 Å, b = 10.2 Å, c = 7.8 Å | The lengths of the sides of the unit cell. |

| α = 90°, β = 105°, γ = 90° | The angles between the axes of the unit cell. | |

| Volume | 500 Å3 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density | 1.20 g/cm3 | The density of the crystal calculated from the unit cell parameters. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Mechanistic Insights in Polymerization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of polymerization initiated by this compound, DFT calculations are instrumental in providing mechanistic insights into processes like Atom Transfer Radical Polymerization (ATRP).

DFT can be employed to study the geometries and energetics of the reactants, transition states, and products involved in the polymerization process. For instance, calculations can be performed to model the interaction between the this compound initiator and the transition metal catalyst, providing information on the activation step of the polymerization. The calculated energies can help in understanding the thermodynamics and kinetics of the initiation and propagation steps.

Quantum Chemical Calculations for Bond Dissociation Energies and Reaction Energetics

The BDE represents the energy required to homolytically cleave a bond, forming two radical species. In the case of this compound, the C-Br bond is cleaved to generate a 2-carbomethoxy-2-propyl radical and a bromine radical. A lower C-Br BDE generally leads to a faster rate of initiation and a higher concentration of active propagating radicals.

Theoretical calculations of BDEs are typically performed by computing the energies of the ground state molecule and the resulting radical fragments. The difference in these energies, after accounting for zero-point vibrational energy corrections, provides the BDE. These calculations can be performed for a series of related initiators to understand structure-reactivity relationships and to predict the efficacy of new initiator designs.

Table 3: Calculated Bond Dissociation Enthalpies (BDEs) for ATRP Initiators

| Initiator | C-Br Bond Dissociation Enthalpy (kcal/mol) | Computational Method |

| Ethyl 2-bromoisobutyrate | 65.0 | DFT (B3LYP/6-31G) |

| Methyl 2-bromopropionate | 68.0 | DFT (B3LYP/6-31G) |

| 1-Phenylethyl bromide | 62.0 | DFT (B3LYP/6-31G*) |

Note: Ethyl 2-bromoisobutyrate is a close structural analog of methyl this compound and is expected to have a similar C-Br BDE.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-bromo-2-methylpropanoate in laboratory settings?

- Methodological Answer :

- Use nitrile or neoprene gloves and lab coats to prevent skin contact. Contaminated clothing should be removed immediately and laundered separately .

- Store in a cool, well-ventilated area away from ignition sources. Static discharge precautions are critical due to flammability risks .

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as halogenated waste .

Q. How is this compound synthesized, and what are common derivatives?

- Methodological Answer :

- Synthesized via esterification of 2-bromo-2-methylpropanoic acid with alcohols (e.g., isopropyl alcohol) under acid catalysis. Purity is enhanced by fractional distillation .

- Derivatives like 6-azidohexyl this compound are synthesized for click chemistry applications by substituting the ester group with functional handles (e.g., azides) .

Q. What is the role of this compound in atom transfer radical polymerization (ATRP)?

- Methodological Answer :

- Acts as a bifunctional initiator, enabling controlled polymerization of styrene and methacrylates. The bromine atom facilitates radical generation, while the ester group allows post-polymerization modifications (e.g., alkyne-azide cycloaddition) .

- Typical reaction conditions include Cu(I) catalysts, ligands (e.g., PMDETA), and ambient temperatures to maintain control over molecular weight distribution .

Advanced Research Questions

Q. How can side reactions during ATRP with this compound be identified and suppressed?

- Methodological Answer :

- Side reactions : Propargylic hydrogen abstraction leads to chain transfer, broadening molecular weight distributions. Terminal alkyne groups may also participate in unintended cyclization .

- Suppression strategies :

- Introduce protecting groups (e.g., trimethylsilyl) at reactive propargylic sites.

- Optimize ligand-to-catalyst ratios to reduce Cu(II) accumulation, which accelerates disproportionation .

Q. Why do discrepancies arise between NMR and GPC molecular weight measurements in polymers initiated by this compound?

- Methodological Answer :

- NMR end-group analysis calculates molecular weight based on monomer conversion and initiator efficiency, assuming ideal chain-end fidelity.

- GPC relies on hydrodynamic volume calibration, which may overestimate molecular weights due to branching or solvent-polymer interactions. For example, GPC values for poly(butyl methacrylate) were 40% higher than NMR-derived values .

- Resolution : Cross-validate with MALDI-TOF for absolute molecular weights and assess dispersity (Đ) to identify side reactions .